molecular formula C5H6N6 B3024188 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 640284-75-9

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Cat. No.: B3024188
CAS No.: 640284-75-9
M. Wt: 150.14 g/mol
InChI Key: BDVYCPCRSZEUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound is part of a well-studied class of heterocycles known for their ability to function as adenosine triphosphate (ATP)-competitive inhibitors of various protein kinases . Kinases are enzymes critical to cellular signaling processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, allowing it to mimic ATP and bind effectively within the highly conserved ATP-binding pocket of kinase domains . While specific biological data for this compound may be limited in public literature, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of oncogenic kinases. For instance, closely related 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as efficient epidermal growth factor receptor (EGFR) inhibitors, showing promising in vitro anti-proliferative activity against cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . Other research has identified novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potent and selective inhibitors of BRK/PTK6, a non-receptor tyrosine kinase overexpressed in breast, ovarian, and prostate cancers . Furthermore, recent studies in 2024 continue to explore new pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative properties, confirming the ongoing research value of this chemical platform . The 3,4-diamine substitution on this scaffold provides versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for selectivity and potency against specific therapeutic targets. This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for the development of novel kinase inhibitors. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVYCPCRSZEUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476294
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640284-75-9
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanamide in the presence of a base, such as sodium ethoxide, to form the desired compound . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine core are highly reactive toward nucleophilic substitution. For example:

  • Chlorination : Treatment with POCl₃ and PCl₅ under reflux conditions converts hydroxyl groups to chlorides. In one study, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized in 85% yield .

  • Amination : Reaction with aniline at room temperature substitutes the C-4 chloride with a phenylamino group, achieving 78% yield .

Table 1: Substitution Reactions at C-4 and C-6 Positions

SubstrateReagent/ConditionsProductYield (%)Source
4,6-Dichloro derivativeAniline, RT, 24 h4-(Phenylamino)-6-chloro derivative78
4-Hydroxy-6-chloro derivativePOCl₃/PCl₅, reflux, 6 h4,6-Dichloro derivative85

Cyclization and Ring Formation

The pyrazolo[3,4-d]pyrimidine scaffold is often constructed via cyclization of 5-aminopyrazole precursors:

  • One-Flask Synthesis : A novel method uses 5-aminopyrazoles with PBr₃ in DMF, followed by hexamethyldisilazane (HMDS), to achieve cyclization. Yields range from 56% to 91% depending on substituents .

  • Sugar Conjugation : Reaction with D-glucose or D-xylose under acidic conditions introduces glycosyl moieties at the C-3 position, yielding amino-sugar derivatives .

Table 2: Cyclization Reactions for Core Formation

Starting MaterialReagents/ConditionsProductYield (%)Source
5-AminopyrazolePBr₃/HMDS, DMF, 70–80°C, 5 hPyrazolo[3,4-d]pyrimidine91
4-Cyano-1H-pyrazoleHydrazine hydrate, ethanolPyrazolo[3,4-d]pyrimidine-4-amine73

Esterification and Hydrolysis

  • Esterification : Reaction with diethyl carbonate introduces ethoxycarbonyl groups at the C-4 amino position (e.g., 11a-b in 67–72% yield) .

  • Hydrolysis : Alkaline hydrolysis of cyano groups to carboxamides proceeds efficiently (e.g., 85% yield for 4-carboxamide derivative) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl group introduction at C-3:

  • 3-Iodo derivatives react with boronic acids (Pd(PPh₃)₄ catalyst) to form 3-aryl-substituted analogs (10a-f, 64–89% yield) .

Intramolecular Interactions and Polymorphism

Crystallographic studies reveal intramolecular N–H···π interactions between the pyrazolo[3,4-d]pyrimidine core and substituents, influencing conformational polymorphism. For example:

  • α- and β-Polymorphs : Differ in dihedral angles between the core and substituents (70.37° vs. 42.21°), affecting solubility and bioavailability .

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

  • EGFR Inhibition : 4-Chloro-N,1-diphenyl derivatives show IC₅₀ values of 0.98 μM against EGFR .

  • CDK2 Inhibition : Sugar-conjugated analogs exhibit enhanced selectivity for cancer cell lines .

Scientific Research Applications

Biological Activities

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds derived from this scaffold have shown significant activity against various bacterial and fungal strains. For instance, specific derivatives demonstrated potent antimicrobial effects compared to standard treatments .
  • Antitumor Properties : Research indicates that certain derivatives act as effective inhibitors of cancer cell proliferation. For example, compounds have been tested against the NCI 60 cancer cell lines, showing promising anti-proliferative effects .
  • CNS Modulation : Some derivatives have been studied for their potential in treating neurological disorders due to their ability to modulate central nervous system activity .
  • Cardiovascular Applications : The compound has also been explored for its potential in managing cardiovascular diseases through various mechanisms .

Case Study 1: Antitumor Activity

A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activity against multiple cancer cell lines. Notably, one compound exhibited IC50 values significantly lower than established chemotherapeutics, indicating its potential as a new anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for antimicrobial activity. The results showed that several compounds had superior efficacy against resistant bacterial strains compared to traditional antibiotics .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine derivatives vary significantly based on substituent modifications. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Physicochemical Properties

Substituents at the N3 and N4 positions influence solubility, melting points, and bioavailability. For example:

Compound Name Substituents (N3/N4) Melting Point (°C) Yield (%) Key NMR Features (1H/13C) Source Evidence
N4-(4-Bromophenyl)-N3-indolino derivative Indolino / 4-Bromophenyl 286–288 53 δ 7.2–8.1 (aromatic H), 150–160 ppm
N4-(4-Methylphenyl)-N3-indolino derivative Indolino / 4-Methylphenyl 276–278 67 δ 2.3 (CH3), 140–155 ppm
N4-(4-Methoxyphenyl)-N3-indolino derivative Indolino / 4-Methoxyphenyl 259–261 68 δ 3.8 (OCH3), 115–130 ppm
N3,N3-Dimethyl derivative Dimethyl / - - 47 δ 2.76 (s, 6H, N(CH3)2)

Key Observations :

  • Electron-withdrawing groups (e.g., bromine) increase melting points but reduce yields due to steric hindrance .
  • Methoxy groups enhance solubility in polar solvents (e.g., methanol) .

Key Observations :

  • Bulky substituents (e.g., cyclohexyl) improve kinase selectivity by occupying hydrophobic pockets .
  • Chlorophenyl groups enhance EGFR binding via halogen bonding .

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its structure features a fused pyrazole and pyrimidine ring with amino groups that enhance its reactivity and biological interactions. This compound has been explored for various applications, including anticancer properties and kinase inhibition.

This compound functions primarily as a kinase inhibitor , mimicking the adenine moiety of ATP. This allows it to bind effectively to kinase active sites, disrupting their function and subsequently affecting multiple signaling pathways involved in cell proliferation and survival. Notably, it inhibits cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)

The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
A5492.24
MCF-71.74
HCT-1168.21
PC-3Not specified

Apoptosis Induction

Flow cytometric analyses have shown that treatment with this compound leads to significant apoptosis in cancer cells. For instance, in A549 cells treated with concentrations ranging from 2.0 to 4.0 µM, the percentage of apoptotic cells increased substantially compared to controls .

Kinase Inhibition

The compound has been identified as a potent inhibitor of EGFR, with IC50 values reported at nanomolar concentrations:

CompoundIC50 (EGFR WT)IC50 (EGFR T790M)Reference
12b0.016 µM0.236 µM

This indicates its potential as a therapeutic agent for cancers driven by EGFR mutations.

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

  • Study on Antitumor Activity : A study reported that derivatives of this compound showed high inhibitory activity against various tumor cell lines. The lead compound exhibited better efficacy than doxorubicin in some cases .
  • EGFR Inhibition Study : Another research effort synthesized new derivatives aimed at inhibiting EGFR, demonstrating significant anti-proliferative effects and apoptosis induction in treated cells .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced biological activity, underscoring the importance of this structure for anticancer efficacy .

Q & A

Q. How are metabolic stability and bioavailability optimized for in vivo applications?

  • Prodrug strategies (e.g., phosphate esterification of hydroxyl groups) enhance solubility. Pharmacokinetic profiling (e.g., t1/2_{1/2} in plasma) identifies candidates with favorable ADME properties. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.